molecular formula C2H2ClN3O2S B1316860 4H-1,2,4-triazole-3-sulfonyl chloride CAS No. 6461-29-6

4H-1,2,4-triazole-3-sulfonyl chloride

Cat. No.: B1316860
CAS No.: 6461-29-6
M. Wt: 167.58 g/mol
InChI Key: KRGDHNPMWOBKPN-UHFFFAOYSA-N
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Description

Significance of 1,2,4-Triazole (B32235) Scaffolds in Organic and Medicinal Chemistry

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms. This structural motif is a cornerstone in the development of therapeutic agents due to its unique chemical properties. The presence of multiple nitrogen atoms allows for a variety of interactions, including hydrogen bonding, which is crucial for binding to biological targets. ekb.eg Furthermore, the 1,2,4-triazole ring is metabolically stable and can act as a bioisostere for amide or ester groups, improving the pharmacokinetic profile of drug candidates. ekb.eg

The versatility of the 1,2,4-triazole scaffold is demonstrated by its presence in a wide range of clinically approved drugs with diverse therapeutic applications. ekb.egnih.gov These include antifungal agents like fluconazole (B54011) and itraconazole, the antiviral drug ribavirin, and the anxiolytic alprazolam. ekb.egnih.gov The broad spectrum of biological activities associated with 1,2,4-triazole derivatives is extensive, encompassing antibacterial, anticancer, anticonvulsant, anti-inflammatory, and antitubercular properties. nih.govcbijournal.comorganic-chemistry.orgmdpi.com Beyond medicine, 1,2,4-triazole derivatives also find applications in materials science as corrosion inhibitors and in agrochemicals. nih.gov

Table 1: Examples of Clinically Used Drugs Containing the 1,2,4-Triazole Scaffold

Drug Name Therapeutic Class
Fluconazole Antifungal
Itraconazole Antifungal
Ribavirin Antiviral
Alprazolam Anxiolytic
Letrozole Anticancer
Anastrozole Anticancer

Role of the Sulfonyl Chloride Moiety in Synthetic Chemistry

The sulfonyl chloride (-SO₂Cl) is a highly reactive functional group that serves as a versatile tool in organic synthesis. Its reactivity stems from the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur, making the sulfur atom highly electrophilic. researchgate.net This high reactivity allows sulfonyl chlorides to readily react with a wide range of nucleophiles.

One of the most common and significant reactions of sulfonyl chlorides is their reaction with primary and secondary amines to form stable sulfonamides (-SO₂NR₂). cbijournal.com This reaction is fundamental in medicinal chemistry, as the sulfonamide functional group is a key component in a large number of drugs, including antibiotics (sulfonamides), diuretics, and anticonvulsants. researchgate.net Similarly, the reaction of sulfonyl chlorides with alcohols in the presence of a base yields sulfonate esters (-SO₂OR), which are excellent leaving groups in nucleophilic substitution reactions. ekb.eg

The sulfonyl chloride group can also participate in Friedel-Crafts reactions with aromatic compounds to form sulfones (-SO₂R). ekb.eg Furthermore, they can be reduced to sulfinic acids or thiols, providing access to other important sulfur-containing compounds. The ease of these transformations makes sulfonyl chlorides valuable intermediates for introducing the sulfonyl group into molecules, which can modulate their biological activity, solubility, and metabolic stability. beilstein-journals.org

Table 2: Key Reactions of the Sulfonyl Chloride Moiety

Nucleophile Product
Amine (R-NH₂) Sulfonamide (R-SO₂-NH-R)
Alcohol (R-OH) Sulfonate Ester (R-SO₂-O-R)
Arene (Ar-H) Sulfone (R-SO₂-Ar)

Overview of 4H-1,2,4-Triazole-3-sulfonyl Chloride as a Key Synthetic Intermediate for Research

This compound (C₂H₂ClN₃O₂S) is a bifunctional compound that combines the desirable properties of the 1,2,4-triazole ring with the synthetic versatility of the sulfonyl chloride group. organic-chemistry.org This unique combination makes it a highly valuable intermediate for the synthesis of a diverse range of novel compounds, particularly for medicinal chemistry research.

The primary utility of this compound lies in its ability to serve as a scaffold for the construction of more complex molecules. The reactive sulfonyl chloride handle allows for the straightforward introduction of the 1,2,4-triazole moiety onto various nucleophilic substrates. For instance, its reaction with a library of amines or anilines can generate a corresponding library of novel 1,2,4-triazole-3-sulfonamides. nih.govnih.gov Given the established biological importance of both the 1,2,4-triazole and sulfonamide functionalities, these new derivatives are promising candidates for screening for a wide array of pharmacological activities, including antibacterial, antifungal, and anticancer properties. nih.govnih.gov

Similarly, reaction with various alcohols or phenols can produce a series of 1,2,4-triazole-3-sulfonate esters. These esters can then be used in further synthetic transformations where the sulfonate acts as a good leaving group. The ability to readily generate a diverse set of molecules from a single, well-defined starting material is a key principle of combinatorial chemistry and drug discovery. Therefore, this compound represents a powerful building block for researchers aiming to explore the chemical space around the 1,2,4-triazole scaffold in the quest for new and improved therapeutic agents.

While specific, large-scale applications in industrial processes are not widely documented, its role in academic and pharmaceutical research as a starting material for the synthesis of novel heterocyclic compounds is of significant importance. The commercial availability of this compound further enhances its utility as a convenient and accessible tool for synthetic chemists. amerigoscientific.compharmaffiliates.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-1,2,4-triazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClN3O2S/c3-9(7,8)2-4-1-5-6-2/h1H,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGDHNPMWOBKPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558736
Record name 1H-1,2,4-Triazole-5-sulfonyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID80558736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6461-29-6
Record name 1H-1,2,4-Triazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis of 4H-1,2,4-Triazole-3-sulfonyl Chloride

The most direct route to this compound involves the chemical transformation of a sulfur-containing functional group, typically a thiol (mercaptan), already positioned on the triazole ring.

The conversion of a thiol to a sulfonyl chloride is a standard transformation in organic synthesis, achieved through oxidative chlorination. The typical precursor for this reaction is 4H-1,2,4-triazole-3-thiol or its derivatives. This process involves the oxidation of the sulfur atom and its simultaneous chlorination. A variety of reagents have been developed for this purpose, offering different levels of reactivity and substrate compatibility. organic-chemistry.orglookchem.com

The reaction transforms the C-SH group into the C-SO₂Cl group. Common laboratory reagents for this oxidative chlorination include:

Hydrogen Peroxide and Thionyl Chloride: The combination of H₂O₂ and SOCl₂ serves as a highly reactive system for the direct conversion of thiols to their corresponding sulfonyl chlorides. acs.org

N-Chlorosuccinimide (NCS): A combination of N-chlorosuccinimide and dilute hydrochloric acid can facilitate a smooth oxidation of thiol derivatives to afford sulfonyl chlorides in good yields. organic-chemistry.org

Zirconium Tetrachloride and Hydrogen Peroxide: Hydrogen peroxide, when used in the presence of zirconium tetrachloride, is a very efficient reagent for the direct oxidative conversion of thiols into sulfonyl chlorides under mild conditions with short reaction times. organic-chemistry.org

Flow Chemistry Protocols: Modern continuous-flow methods have been developed using reagents like nitric acid, hydrochloric acid, and oxygen for the oxidative chlorination of thiols, offering enhanced safety and scalability. nih.gov

Table 1: Reagents for Oxidative Chlorination of Thiols
Reagent SystemKey Advantages
H₂O₂ / SOCl₂Highly reactive, short reaction times. acs.org
N-Chlorosuccinimide / HClSmooth reaction, good yields. organic-chemistry.org
ZrCl₄ / H₂O₂Mild conditions, high purity, avoids harsh reagents. organic-chemistry.org
HNO₃ / HCl / O₂ (Flow)Metal-free, suitable for continuous processing. nih.gov
DCDMHMild and efficient for various sulfur substrates. lookchem.com

Beyond the direct oxidation of thiols, alternative strategies can be employed to synthesize sulfonyl-functionalized triazoles. These methods often involve constructing the heterocyclic ring with the sulfur moiety already in place or introducing it through different chemical pathways. For instance, multi-component reactions have been developed for the synthesis of sulfonyl-1,2,3-triazoles, a different isomer, from components like aromatic ketones, sodium sulfinates, and azides. mdpi.com This approach builds the ring and incorporates the sulfonyl group in a single, convergent step. Another strategy involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to produce 1-sulfonyl-1,2,3-triazoles, which primarily results in N-sulfonylation. nih.gov While these examples pertain to the 1,2,3-isomer or N-sulfonylation, they illustrate the broader synthetic logic of incorporating the sulfonyl group during the ring's construction, a strategy that can be conceptually applied to the 1,2,4-triazole (B32235) system.

Synthesis of 1,2,4-Triazole Core Structures as Precursors

The creation of the 1,2,4-triazole ring is a fundamental prerequisite for the synthesis of this compound. Several named reactions have become standard methods for this purpose.

Two of the most established methods for forming the 1,2,4-triazole ring are the Pellizzari and Einhorn-Brunner reactions.

Pellizzari Reaction: Discovered by Guido Pellizzari in 1911, this reaction involves the condensation of an amide and an acyl hydrazide to form a 1,2,4-triazole. wikipedia.orgdrugfuture.com The reaction typically requires high temperatures and long reaction times, and the yields can be low. wikipedia.org The mechanism proceeds through the initial attack of the hydrazide on the amide's carbonyl carbon, followed by intramolecular cyclization and dehydration to form the aromatic triazole ring. wikipedia.orgyoutube.com

Einhorn-Brunner Reaction: This reaction, described by Alfred Einhorn (1905) and Karl Brunner (1914), synthesizes 1,2,4-triazoles from the condensation of imides (diacylamines) with hydrazines, often in the presence of a weak acid. wikipedia.orgwikipedia.orgresearchgate.net If the acyl groups on the imide are different, a mixture of isomeric products can be formed. wikipedia.org The mechanism involves the initial protonation of the hydrazine, which then attacks a carbonyl group of the imide, leading to a series of condensation and cyclization steps to yield the triazole product. wikipedia.org

Table 2: Comparison of Classical 1,2,4-Triazole Syntheses
ReactionReactant 1Reactant 2General Conditions
Pellizzari Reaction AmideAcyl HydrazideHigh temperature, long reaction times. wikipedia.org
Einhorn-Brunner Reaction Imide / DiacylamineHydrazineAcid-catalyzed condensation. wikipedia.orgdrugfuture.com

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, represent an efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of 1,2,4-triazole cores. These methods offer advantages over traditional multi-step syntheses by reducing the number of purification steps and saving time and resources.

Examples of such approaches include:

An electrochemical MCR using aryl hydrazines, paraformaldehyde, ammonium (B1175870) acetate (B1210297), and an alcohol to produce 1,5-disubstituted 1,2,4-triazoles. organic-chemistry.org

A process for synthesizing 1-aryl 1,2,4-triazoles directly from anilines, aminopyridines, or pyrimidines. organic-chemistry.orgacs.orgsci-hub.st

Copper-catalyzed oxidative coupling reactions that form the triazole ring through sequential N-C and N-N bond formations. organic-chemistry.org

Table 3: Examples of Multi-Component Reactions for 1,2,4-Triazole Synthesis
ReactantsCatalyst/ConditionsProduct Type
Aryl Hydrazines, Paraformaldehyde, NH₄OAc, AlcoholsElectrochemical, Iodide radical1,5-Disubstituted and 1-Aryl 1,2,4-Triazoles. organic-chemistry.org
Anilines, Amino Pyridines, etc.Not specified1-Aryl 1,2,4-Triazoles. acs.org
Nitriles, AmidinesCopper Complex / AirSubstituted 1,2,4-Triazoles. organic-chemistry.org
Amidrazones, AldehydesCeric Ammonium Nitrate (CAN) / PEG3,4,5-Trisubstituted 1,2,4-Triazoles. frontiersin.org

Modern Synthetic Techniques for Triazole Derivatives

The synthesis of triazole derivatives has been significantly advanced by the adoption of modern chemical technologies that enhance efficiency, yield, and sustainability.

Microwave-Assisted Synthesis: The use of microwave irradiation has become a powerful tool in organic synthesis. scielo.org.za For triazole formation, it can dramatically reduce reaction times and improve yields compared to conventional heating. nih.gov For example, the Pellizzari reaction, which traditionally requires harsh conditions, benefits from microwave assistance, leading to shorter reaction times and higher yields. wikipedia.org Microwave techniques have been successfully applied to multicomponent reactions and the synthesis of various triazole-thiol derivatives. rjptonline.org

Continuous-Flow Techniques: Flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers advantages in terms of safety, scalability, and process control. This technology has been applied to both the synthesis of 1,2,4-triazole libraries and to key transformations like the oxidative chlorination of thiols to sulfonyl chlorides. nih.govnih.gov

Advanced Catalysis: Modern synthetic routes often employ sophisticated catalysts to achieve high efficiency and selectivity. For 1,2,4-triazoles, this includes the use of copper catalysts for oxidative cyclizations and heterogeneous catalysts like perchloric acid on silica (B1680970) (HClO₄-SiO₂) which can be recycled and reused. organic-chemistry.orgfrontiersin.org

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic methods. In triazole synthesis, this is reflected in the use of recyclable reaction media like polyethylene (B3416737) glycol (PEG) and the application of electrochemical methods that avoid harsh chemical oxidants. organic-chemistry.orgfrontiersin.org

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields compared to conventional heating methods. nih.govrsc.org This technology has been successfully applied to the synthesis of 1,2,4-triazole derivatives, particularly the 4H-1,2,4-triazole-3-thiol ring system, which is the direct precursor to this compound.

The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is a key step that benefits significantly from microwave assistance. One established method involves the fusion of a liquid carboxylic acid with thiocarbohydrazide (B147625). pensoft.net Under microwave irradiation, this reaction proceeds efficiently, facilitating the nucleophilic attack of the amine group of thiocarbohydrazide on the carbonyl group of the carboxylic acid to form a tetrahedral intermediate, which then cyclizes. pensoft.net This approach provides a good yield and high purity of the desired triazole-3-thiol precursor. pensoft.net

Detailed research findings for the microwave-assisted synthesis of various 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols are presented below. The process involves reacting thiocarbohydrazide with different liquid carboxylic acids under controlled microwave conditions.

Interactive Data Table: Microwave-Assisted Synthesis of 1,2,4-Triazole-3-thiol Precursors

Precursor Compound Carboxylic Acid Temperature (°C) Time (min) Yield (%) Reference
4-amino-4H-1,2,4-triazole-3-thiol Formic acid 145 30-60 60 pensoft.net
4-amino-5-methyl-4H-1,2,4-triazole-3-thiol Acetic acid 145 30-60 50 pensoft.net
4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol Propionic acid 145 30-60 70 pensoft.net

Further derivatization of the 1,2,4-triazole-3-thiol core, such as the synthesis of Schiff's bases, has also been optimized using microwave irradiation. For instance, the reaction of 1,2,4-triazole-3-thiol with various substituted benzaldehydes can be completed in 5-10 minutes under microwave conditions at a power of 210 W, with product yields ranging from 64-84%. rjptonline.org This is a significant improvement over conventional heating methods, which typically require 1-2 hours. rjptonline.org Another study demonstrated that S-alkylation reactions on the triazole-thiol ring could be effectively carried out under microwave irradiation (approx. 540 W) at 165 °C, with optimal reaction times between 30 and 45 minutes. zsmu.edu.ua

Ionic Liquid-Catalyzed Synthetic Pathways

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents and catalysts in chemical synthesis. rsc.org Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, can enhance reaction rates and selectivity. rsc.org While specific research on the use of ionic liquids for the direct synthesis of this compound is limited, their application in related synthetic transformations involving thiols and the formation of heterocyclic systems suggests potential utility.

Ionic liquids can act as catalysts and reaction media for various reactions involving sulfur nucleophiles. For example, the Michael addition of thiophenols to chalcones has been shown to proceed in high yield and with short reaction times in the ionic liquid [bmim]PF6, sometimes even without an additional catalyst. nih.gov Furthermore, ILs have been employed in the ring-opening reactions of heterocycles like epoxides with silyl (B83357) sulfides and selenides, demonstrating their ability to facilitate reactions at the sulfur atom under mild conditions. mdpi.com

In the context of triazole synthesis, Brønsted acidic ionic liquids have been used to catalyze reactions such as the hydrothiocyanation of activated alkynes. researchgate.net This indicates the potential for ILs to activate substrates and facilitate nucleophilic additions involving sulfur compounds. Thiolate-based ionic liquids have also been developed and shown to be effective catalysts for the activation and conversion of CO2, highlighting their potential for activating other small molecules and catalyzing complex reactions. rsc.org

Although a direct, documented ionic liquid-catalyzed pathway for the synthesis of this compound or its thiol precursor is not prominently featured in the literature, the principles of IL catalysis in related reactions are promising. The data below summarizes the conditions used in related syntheses, which could inform the development of a specific protocol for the target compound.

Interactive Data Table: Application of Ionic Liquids in Related Syntheses

Reaction Type Ionic Liquid / Catalyst Substrates Key Finding Reference
Michael Addition [bmim]PF6 Thiophenols, Chalcones High yield, short reaction time, IL can act as catalyst nih.gov
Ring Opening Imidazolium-based ILs Epoxides, Silyl Sulfides Efficient reaction medium, catalyst not always required mdpi.com
CO2 Conversion [TBP][2-Tp] (Thiolate-based IL) CO2, Propargylic amine IL acts as an efficient catalyst through synergistic effects rsc.org

The development of an ionic liquid-based synthesis for this compound would likely focus on either the cyclization to form the 4H-1,2,4-triazole-3-thiol precursor or the subsequent oxidative chlorination step. The use of an appropriate ionic liquid could potentially offer a safer and more efficient alternative to traditional methods.

Reactivity and Chemical Transformations of 4h 1,2,4 Triazole 3 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Group

The sulfur atom in the sulfonyl chloride moiety (–SO₂Cl) is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for attack by various nucleophiles, leading to substitution of the chloride ion. This reactivity is characteristic of arenesulfonyl chlorides and is fundamental to the synthesis of a wide array of sulfur-containing compounds. mdpi.com The general method for these reactions involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. cbijournal.com

One of the most significant reactions of 4H-1,2,4-triazole-3-sulfonyl chloride is its reaction with primary and secondary amines to yield the corresponding sulfonamides. ekb.egnih.gov This transformation is a cornerstone in medicinal chemistry, as the sulfonamide group is a key pharmacophore in numerous therapeutic agents. cbijournal.comnih.gov The reaction proceeds by the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. This is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. cbijournal.com

The synthesis of N-substituted sulfonamides from this compound can be generalized as follows:

Reaction with Primary Amines: Triazole-SO₂Cl + R-NH₂ + Base → Triazole-SO₂-NH-R + Base·HCl

Reaction with Secondary Amines: Triazole-SO₂Cl + R₂NH + Base → Triazole-SO₂-NR₂ + Base·HCl

The versatility of this reaction allows for the introduction of diverse substituents, enabling the synthesis of a library of 1,2,4-triazole-sulfonamide derivatives. nih.gov

Table 1: Examples of Sulfonamide Formation from a Generic Aryl Sulfonyl Chloride This table illustrates the general reaction pattern for the formation of sulfonamides from an aryl sulfonyl chloride and various amines.

Amine NucleophileProduct Class
Ammonia (NH₃)Primary Sulfonamide
Aniline (C₆H₅NH₂)N-Phenyl Sulfonamide
Diethylamine ((C₂H₅)₂NH)N,N-Diethyl Sulfonamide
Piperidine (C₅H₁₀NH)N-Piperidinyl Sulfonamide

Following the same principle of nucleophilic substitution, this compound can react with other nucleophiles like alcohols and thiols.

Sulfonate Esters: The reaction with alcohols or phenols in the presence of a base yields sulfonate esters. rsc.org The oxygen atom of the hydroxyl group acts as the nucleophile, displacing the chloride from the sulfonyl group. This method provides access to a variety of C3-sulfonate esters of the 1,2,4-triazole (B32235) ring system. rsc.org

Triazole-SO₂Cl + R-OH + Base → Triazole-SO₂-OR + Base·HCl

Thiosulfonate Esters (Sulfonyl Thioethers): While the term "sulfonyl thioether" is ambiguous, the reaction of a sulfonyl chloride with a thiol (mercaptan) typically yields a thiosulfonate ester. The sulfur atom of the thiol acts as the nucleophile.

Triazole-SO₂Cl + R-SH + Base → Triazole-SO₂-SR + Base·HCl

The direct synthesis of thioethers (sulfides) from sulfonyl chlorides is also possible but generally requires reductive conditions rather than a direct nucleophilic substitution pathway. researchgate.net

Reactions Involving the Triazole Nitrogen Atoms

The 1,2,4-triazole ring contains three nitrogen atoms, which possess lone pairs of electrons and can exhibit nucleophilic character. nih.gov In the 1H-1,2,4-triazole tautomer, which is generally more stable, electrophilic substitution occurs at the nitrogen atoms due to their high electron density. nih.gov This reactivity allows for modifications at the triazole core, such as N-alkylation or N-acylation.

For instance, N-unsubstituted triazoles can react with electrophiles like sulfonyl chlorides to form N-sulfonylated products. researchgate.netepa.gov While the sulfonyl chloride group in the title compound is attached to the carbon at position 3, the ring nitrogens (particularly N1, N2, or N4, depending on the tautomeric form and steric hindrance) remain potential sites for attack by other electrophiles, such as alkyl halides. The specific nitrogen atom that reacts is often influenced by steric factors and the relative stability of the resulting product. researchgate.net

Tautomerism and its Influence on Reactivity in 4H-1,2,4-Triazole Systems

A critical aspect of 1,2,4-triazole chemistry is prototropic tautomerism, which involves the migration of a proton between the nitrogen atoms of the heterocyclic ring. researchgate.net The 1,2,4-triazole system primarily exists as two tautomers: 1H-1,2,4-triazole and 4H-1,2,4-triazole. ijsr.netnih.govresearchgate.net

1H-1,2,4-triazole: The mobile proton is on the N1 atom.

4H-1,2,4-triazole: The mobile proton is on the N4 atom.

Numerous studies have indicated that the 1H tautomer is generally more stable than the 4H form. nih.govijsr.netresearchgate.net The title compound is named as the 4H-tautomer, which specifies a particular constitutional isomer, though in solution, it will likely exist in equilibrium with its 1H counterpart.

This tautomeric equilibrium has a profound influence on the molecule's reactivity:

Site of Electrophilic Attack: The position of the proton determines which nitrogen atoms are available to act as nucleophiles. In the 4H-tautomer, N1 and N2 are available for electrophilic attack, whereas in the 1H-tautomer, N2 and N4 are available. The outcome of reactions like N-alkylation can therefore depend on the predominant tautomer under the reaction conditions. researchgate.net

Physicochemical Properties: Tautomerism affects properties such as dipole moment, polarity, and the molecule's ability to form hydrogen bonds, which in turn influences its interaction with biological targets and its chemical reactivity. researchgate.net

Reactivity of the Sulfonyl Chloride Group: The electronic properties of the triazole ring are modulated by the tautomeric form. This can subtly influence the electrophilicity of the sulfonyl chloride group attached to the C3 position.

Mechanistic Studies of Key Transformation Pathways

The primary transformations of this compound are governed by well-established reaction mechanisms.

Nucleophilic Substitution at Sulfonyl Sulfur: The formation of sulfonamides and sulfonate esters from sulfonyl chlorides is generally understood to proceed via a two-step addition-elimination mechanism.

Addition: The nucleophile (e.g., an amine or alcohol) attacks the electrophilic sulfur atom, breaking the S=O pi bond and forming a transient, trigonal bipyramidal intermediate.

Elimination: The intermediate collapses, reforming the S=O double bond and expelling the chloride ion as the leaving group.

Kinetic studies on analogous arenesulfonyl chlorides have shown that steric and electronic effects of substituents can influence the rate of this substitution. mdpi.com For example, ortho-alkyl groups can surprisingly accelerate the reaction, a counterintuitive finding attributed to conformational effects and hydrogen bonding that stabilize the transition state. mdpi.com

Reactions at Triazole Nitrogens: Reactions such as N-alkylation with alkyl halides typically follow a standard bimolecular nucleophilic substitution (Sɴ2) pathway. A nitrogen atom from the triazole ring acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion.

Tautomerism: The interconversion between 1H- and 4H-1,2,4-triazole tautomers is a rapid proton transfer process. Theoretical and computational studies, often using Density Functional Theory (DFT), are employed to calculate the relative stabilities of the tautomers and the energy barriers for their interconversion, providing insight into the tautomeric equilibrium. researchgate.netjcchems.com

Derivatives of 4h 1,2,4 Triazole 3 Sulfonyl Chloride and Their Structural Diversity

Sulfonamide Derivatives

Sulfonamides are a prominent class of derivatives synthesized from 4H-1,2,4-triazole-3-sulfonyl chloride. The synthesis typically involves the reaction of the sulfonyl chloride with primary or secondary amines, leading to the formation of a stable sulfonamide linkage (-SO₂-NHR). This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride group. impactfactor.org

Research has demonstrated that these sulfonamide derivatives possess potent biological activities. For instance, a series of novel 1,2,4-triazole (B32235) sulfonamide derivatives were synthesized and evaluated for their fungicidal activity, with many exhibiting promising results. lookchem.com Other studies have focused on their antibacterial and antifungal properties. A series of 5-[2-(substituted sulfamoyl)-4,5-dimethoxy-benzyl]-4-aryl-s-triazole-3-thiones showed significant antifungal activity against various micromycetes and notable antibacterial activity, particularly against Gram-negative bacteria. nih.gov The synthesis of sulfonamide derivatives containing a 1,2,4-triazole-3-thiol ring system has also yielded compounds with high activity against both Gram-positive and Gram-negative bacteria, as well as fungi. uobaghdad.edu.iq

Table 1: Examples of 1,2,4-Triazole Sulfonamide Derivatives and Their Bioactivity

Derivative ClassSynthetic PrecursorsReported Biological ActivityReference(s)
1,2,4-Triazole-1,3-disulfonamides1-(N,N-Dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride and various benzylaminesFungicidal (e.g., against cucumber downy mildew) lookchem.com
5-[2-(Substituted sulfamoyl)-benzyl]-4-aryl-s-triazole-3-thionesSubstituted sulfamoyl benzyl (B1604629) derivatives and 4-aryl-1,2,4-triazole-3-thionesAntifungal, Antibacterial nih.gov
Sulfonamides containing 1,2,4-triazole-3-thiol ring1,2,4-triazole-3-thiol precursors and sulfonamide moietiesAntimicrobial (Gram-positive, Gram-negative, Fungi) uobaghdad.edu.iq

S-Alkylated and S-Acylated Derivatives

The sulfur atom of the 1,2,4-triazole-3-thiol, the precursor to the sulfonyl chloride, is a key site for derivatization through S-alkylation and S-acylation. These reactions are convenient and selective methods for obtaining a variety of polysubstituted triazoles. researchgate.net S-alkylation is typically achieved by reacting the corresponding 1,2,4-triazole-3-thione with various organic halides (e.g., ethyl bromide, benzyl chloride, phenacyl bromide) in a basic or neutral medium, with S-alkylation occurring selectively. researchgate.netuzhnu.edu.uaresearchgate.net S-acylation can be performed similarly using acyl halides.

These modifications significantly influence the biological profile of the parent compound. It is well-established that substituents on the sulfur atom in 1,2,4-triazole-3(2H)-thiones can enhance their biological activity. mdpi.com For example, new S-substituted derivatives of 1,2,4-triazole-3-thiols have been synthesized and shown to possess antimicrobial and antifungal activities against strains of Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. uran.ua The introduction of different alkyl or acyl groups allows for the exploration of structure-activity relationships to optimize potency.

Table 2: S-Alkylation/Acylation of 1,2,4-Triazole-3-thiol Derivatives

Starting MaterialReagentProduct TypeReference(s)
4-Phenyl-5-phenylamino-4H-1,2,4-triazol-3-thioneBenzyl chlorideS-Alkylated uzhnu.edu.ua
1,2,4-Triazole-3-thionesEthyl bromide, Ethyl chloroacetate, Phenacyl bromideS-Alkylated researchgate.net
5-((Pyrimidin-2-ylthio)methyl)-4-methyl-4H-1,2,4-triazole-3-thiolHalogen derivatives (Alkyl/Acyl halides)S-Alkylated / S-Acylated mdpi.com
4-R1-5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiol2-oxopropan-1-yl and 2-aryl-2-oxoethan-1-yl halidesS-Alkylated uran.ua

Hybrid Compounds Incorporating 1,2,4-Triazole-3-sulfonyl Moieties with Other Heterocycles

A powerful strategy in drug design is the creation of hybrid molecules, which involves combining two or more pharmacophores into a single entity to enhance activity or confer new biological properties. farmaciajournal.com The 1,2,4-triazole ring is an excellent candidate for this approach and has been incorporated into various hybrid structures. researchgate.net

For instance, combining a pyrimidine (B1678525) ring with a 1,2,4-triazole nucleus, connected by a thiomethylene bridge, can lead to an increase in solubility and the emergence of new biological activities. mdpi.com Similarly, novel 1,2,4-triazoles carrying a 1,2,3-triazole scaffold have been designed and synthesized, demonstrating the potential for creating complex molecules with tailored antimicrobial properties. uobaghdad.edu.iq The 1,2,3-triazole motif, often synthesized via "click" chemistry, is a popular partner for hybridization due to its unique chemical properties and its role as a stable linker. nih.govnih.gov This molecular hybridization approach allows for the development of agents with potentially multi-target actions or improved pharmacokinetic profiles.

Structural Modifications and Functionalization Strategies for Enhanced Properties

The chemical versatility of the 1,2,4-triazole scaffold allows for extensive structural modifications to optimize biological activity. zsmu.edu.ua Functionalization strategies are often guided by structure-activity relationship (SAR) studies, which aim to understand how specific chemical changes affect a compound's properties.

Key strategies include:

Substitution on the Triazole Ring: Introducing different substituents at the N-4 and C-5 positions of the 1,2,4-triazole ring can significantly alter the molecule's steric and electronic properties, thereby influencing its interaction with biological targets.

Modification of the Sulfur Linker: As discussed, varying the alkyl or acyl groups attached to the sulfur atom can modulate antimicrobial and antifungal activity. uran.ua

Hybridization with Bioactive Scaffolds: Linking the 1,2,4-triazole moiety to other known pharmacophores, such as natural products or other heterocycles, is a common strategy to create novel compounds with enhanced potency. nih.gov For example, SAR analysis of xanthotoxin-triazole hybrids revealed that the nature and position of substituents on an attached phenyl ring were critical for antiproliferative activity. nih.gov

These functionalization approaches are crucial for the rational design of new 1,2,4-triazole derivatives, transforming them from simple heterocyclic compounds into highly potent and specific therapeutic agents. zsmu.edu.uamdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 4H-1,2,4-triazole-3-sulfonyl chloride is expected to be relatively simple. The triazole ring contains one proton (C-H) and one amine proton (N-H). The chemical shift of the C-H proton would likely appear in the downfield region, characteristic of protons attached to heteroaromatic rings. The N-H proton is expected to be a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide insights into the carbon environments within the molecule. The triazole ring has two distinct carbon atoms. The carbon atom attached to the sulfonyl chloride group (C-S) and the carbon atom bonded to the proton (C-H) would resonate at different chemical shifts. The positions of these signals are influenced by the electron-withdrawing nature of the sulfonyl chloride group and the nitrogen atoms in the ring.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C-H, C=N, and S=O functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch3100-3300 (broad)
C-H stretch (aromatic)3000-3100
C=N stretch (triazole ring)1600-1650
S=O stretch (sulfonyl chloride)1350-1400 (asymmetric) and 1150-1200 (symmetric)

These characteristic peaks would confirm the presence of the key functional moieties within the molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, ESI-Q-TOF, APCI)

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through fragmentation patterns. For this compound (C₂H₂ClN₃O₂S), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, confirming the elemental composition.

Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to ionize the molecule. A patent describing the use of this compound in synthesizing substituted benzamides utilized APCI-MS to characterize the final products, demonstrating the applicability of this technique in the analysis of related structures. google.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The 4H-1,2,4-triazole ring is a chromophore that is expected to absorb in the UV region. The position and intensity of the absorption maximum (λmax) would be characteristic of the electronic structure of the triazole ring system, influenced by the sulfonyl chloride substituent.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for verifying the empirical formula of a compound. For this compound (C₂H₂ClN₃O₂S), the theoretical elemental composition can be calculated.

ElementTheoretical Percentage
Carbon (C)14.33%
Hydrogen (H)1.20%
Chlorine (Cl)21.16%
Nitrogen (N)25.07%
Oxygen (O)19.09%
Sulfur (S)19.14%

Experimental data from elemental analysis of a synthesized sample should closely match these theoretical values to confirm the purity and elemental composition of the compound. While specific reports for the elemental analysis of this compound are not detailed in the available literature, it is a standard characterization technique for novel compounds. google.com

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, B3LYP)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) with the B3LYP functional, are powerful tools for investigating the fundamental properties of molecules like 4H-1,2,4-triazole-3-sulfonyl chloride. researchgate.net These methods provide a detailed understanding of the molecule's electronic landscape and behavior.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

The electronic structure of this compound is central to its chemical reactivity and stability. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its electron-donating and accepting capabilities. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap generally suggests higher reactivity.

For 1,2,4-triazole (B32235) derivatives, DFT calculations have shown that the spatial distribution of HOMO and LUMO is significantly influenced by the nature of the substituents on the triazole ring. nih.govnih.gov In many triazole derivatives, the HOMO is often localized on the triazole ring and any electron-donating groups, while the LUMO is distributed over the ring and electron-withdrawing groups. nih.gov For this compound, the electron-withdrawing sulfonyl chloride group is expected to lower the energy of the LUMO, potentially resulting in a moderate HOMO-LUMO gap and influencing its reactivity towards nucleophiles.

Table 1: Representative HOMO-LUMO Energy Gaps for Substituted 1,2,4-Triazole Derivatives (Calculated using DFT/B3LYP)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol-6.21-1.454.76
4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione-5.98-1.214.77
5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol-6.54-2.114.43

Note: The data in this table is derived from computational studies on related 1,2,4-triazole derivatives and is intended to be illustrative. Specific values for this compound would require dedicated calculations.

Prediction of Spectroscopic Parameters (e.g., Theoretical IR Spectra)

Theoretical calculations can accurately predict spectroscopic parameters, such as infrared (IR) spectra. By computing the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated, which can then be compared with experimental data to confirm the molecular structure. nih.gov DFT methods, such as B3LYP, have been shown to provide theoretical spectra that are in good agreement with experimental findings for various triazole compounds. nih.gov

For this compound, characteristic vibrational frequencies would be expected for the N-H, C=N, and S=O stretching modes. Theoretical calculations would help in assigning these bands in the experimental spectrum with greater confidence. researchgate.netmdpi.com

Reactivity and Selectivity Predictions

Quantum chemical calculations can predict the reactivity and selectivity of this compound in chemical reactions. The distribution of molecular orbitals and the calculated molecular electrostatic potential (MEP) can identify the most likely sites for nucleophilic and electrophilic attack. irjweb.com The sulfonyl chloride group is a strong electrophilic site, making it susceptible to attack by nucleophiles. researchgate.net Theoretical studies can model the reaction pathways and transition states for such reactions, providing insights into the reaction mechanism and predicting the regioselectivity of product formation. acs.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. nih.govijper.org

Numerous studies have demonstrated the utility of molecular docking for 1,2,4-triazole derivatives, showing their potential to bind to the active sites of various enzymes. nih.govnih.govmdpi.com For instance, derivatives have been docked into the active sites of enzymes implicated in cancer and microbial infections. acs.orgijper.org These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. While specific docking studies on this compound are not extensively reported, its structural features suggest it could be a candidate for interacting with various biological targets.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

In silico ADME prediction is a crucial step in the early stages of drug discovery, helping to assess the pharmacokinetic properties of a compound. zsmu.edu.ua These computational models predict properties such as intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity.

Table 2: Representative Predicted ADME Properties for a Class of 1,2,3-Triazole Derivatives

PropertyPredicted Value Range
Molecular Weight350 - 500 g/mol
LogP2.5 - 4.5
Number of H-bond Donors0 - 2
Number of H-bond Acceptors5 - 8
Human Intestinal AbsorptionHigh

Note: This table presents illustrative data from a study on a series of 1,2,3-triazole derivatives and does not represent specific values for this compound. nih.gov

Conformational Analysis and Tautomeric Equilibrium Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, understanding its preferred conformation is important for its interaction with biological targets. mdpi.com

Furthermore, 1,2,4-triazoles can exist in different tautomeric forms. The two common tautomers are the 1H- and 4H-forms. nih.gov Theoretical studies have generally shown that the 1H-tautomer of 1,2,4-triazole is more stable than the 4H-tautomer. researchgate.netresearchgate.net However, the presence of substituents can influence this equilibrium. researchgate.net For this compound, computational studies would be necessary to determine the relative stabilities of its possible tautomers and conformers, which is critical for a complete understanding of its chemical behavior. nih.govuobaghdad.edu.iq

Applications in Advanced Materials Science

Role as Monomers and Building Blocks for Polymeric Materials

While direct polymerization of 4H-1,2,4-triazole-3-sulfonyl chloride is not extensively documented, its chemical nature suggests a significant potential as a monomer or a precursor for creating specialized polymeric materials. The reactivity of the sulfonyl chloride group is key to this application. It can readily react with nucleophiles such as amines and alcohols to form stable sulfonamide and sulfonate ester linkages, respectively. This reactivity allows for its incorporation into various polymer backbones through polycondensation reactions.

For instance, reacting this compound with diamines would lead to the formation of polysulfonamides containing the 1,2,4-triazole (B32235) moiety. Similarly, reaction with diols would yield polysulfonates. The incorporation of the triazole ring into the polymer chain is anticipated to impart desirable properties such as high thermal stability, chemical resistance, and specific electronic characteristics due to the high nitrogen content and aromaticity of the triazole ring. Polymers and copolymers of 1-vinyl-1,2,4-triazole are noted for their high thermal stability, reaching up to 300–350 °C. nih.gov

The general scheme for such polymerization reactions can be envisioned as follows:

Polycondensation with diamines: n (ClSO₂-R-N₃H) + n (H₂N-R'-NH₂) → [-SO₂-R-N₃H-NH-R'-NH-]n + 2n HCl

Polycondensation with diols: n (ClSO₂-R-N₃H) + n (HO-R'-OH) → [-SO₂-R-N₃H-O-R'-O-]n + 2n HCl

(Where R represents the 4H-1,2,4-triazole-3-yl core)

These potential polymers are of interest for applications requiring high-performance materials, such as specialty plastics, membranes, and adhesives.

Potential in Organic Light-emitting Diodes (OLEDs) and Solar Cells

The 1,2,4-triazole core is a well-established component in materials designed for organic electronics, owing to its electron-accepting nature and ability to facilitate charge transport. researchgate.net Derivatives of 4H-1,2,4-triazole are investigated for their applications in optoelectronics due to their emissive properties. mdpi.com While this compound is not typically used directly in device fabrication, it serves as a crucial intermediate for synthesizing more complex, functional molecules for OLEDs and organic solar cells.

The sulfonyl chloride group can be substituted with various chromophoric and electroactive moieties to tune the electronic and photophysical properties of the resulting triazole derivative. For example, it can be reacted with fluorescent or phosphorescent groups to create new emitters for OLEDs. In the context of solar cells, particularly perovskite solar cells, triazole derivatives have been explored as efficient hole-transporting materials (HTMs). researchgate.net The modification of the triazole core, facilitated by a reactive handle like a sulfonyl chloride, allows for the optimization of energy levels and charge mobility, which are critical for high-performance solar cells.

Table 1: Potential Functionalization of this compound for OLED and Solar Cell Applications

Functional Group to be Introduced Potential Application Resulting Compound Class
Electron-donating aromatic amines Hole-transporting materials (HTMs) for solar cells and OLEDs Triazole-based sulfonamides
Electron-accepting aromatic groups Electron-transporting materials (ETMs) for solar cells and OLEDs Triazole-based sulfones

Integration into Metal-Organic Frameworks (MOFs) and Coordination Compounds

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The 1,2,4-triazole ring is a common building block for the ligands used in MOF synthesis due to its multiple nitrogen atoms that can coordinate to metal centers. mdpi.com this compound can act as a precursor to synthesize functionalized triazole ligands for MOFs.

The sulfonyl chloride group itself is not typically used for coordination. However, it can be readily converted into other functional groups that are excellent for coordinating with metal ions. For example, hydrolysis of the sulfonyl chloride to a sulfonic acid, or its conversion to a sulfonate, would provide oxygen donor atoms for coordination. Alternatively, the sulfonyl chloride can be replaced by or used to link to other moieties containing traditional coordinating groups like carboxylates, pyridyls, or amines.

A potential synthetic pathway could involve:

Modification of the sulfonyl chloride: Reaction of this compound with a molecule containing a coordinating group (e.g., an aminocarboxylic acid) to form a new, bifunctional ligand.

MOF synthesis: The resulting ligand, now containing both the triazole ring and another coordinating site, can be reacted with metal salts under solvothermal conditions to form a MOF. mdpi.com

The incorporation of the triazole-sulfonamide or triazole-sulfonate linkage within the MOF structure could introduce unique properties, such as selective gas sorption, catalysis, or sensing capabilities.

Development of Optoelectronic Materials

The development of advanced optoelectronic materials relies on the precise control of molecular structure to achieve desired electronic and photophysical properties. Derivatives of 4H-1,2,4-triazole are recognized for their interesting properties and have applications in optoelectronics. mdpi.com The high nitrogen content of the triazole ring often leads to materials with good thermal and chemical stability, which is crucial for the longevity of electronic devices. mdpi.com

This compound is a versatile starting material for creating a library of novel optoelectronic materials. The sulfonyl chloride group acts as a synthetic handle to attach various functional groups to the triazole core. This modular approach allows for the systematic tuning of properties such as:

Luminescence: By attaching different fluorophores, the emission color and quantum yield can be controlled. Highly luminescent materials based on 4H-1,2,4-triazole have been synthesized and show promise. researchgate.net

Charge transport: The introduction of electron-donating or electron-withdrawing groups can modify the HOMO and LUMO energy levels, facilitating either hole or electron transport.

Non-linear optical (NLO) properties: The combination of the electron-deficient triazole-sulfonyl moiety with electron-donating groups can lead to molecules with large hyperpolarizabilities, which are of interest for NLO applications.

Table 2: Research Findings on Optoelectronic Properties of 1,2,4-Triazole Derivatives

Property Research Finding Potential Role of this compound
Luminescence 4-alkyl-4H-1,2,4-triazole cores conjugated with aromatic systems exhibit high quantum yields of fluorescence. researchgate.net A precursor to introduce various aromatic and heteroaromatic systems via the sulfonyl chloride group.
Bipolar Transport 1,2,4-triazole derivatives have been used to create bipolar host materials for OLEDs. researchgate.net A building block for synthesizing molecules with both electron-donating and electron-withdrawing substituents.

Pharmacological and Biological Research of Derivatives

Antimicrobial Activity (Antibacterial, Antifungal)

The 1,2,4-triazole (B32235) nucleus is a cornerstone in the development of antimicrobial agents. nih.gov When functionalized with a sulfonamide group, the resulting derivatives often exhibit potent and broad-spectrum activity against a variety of pathogenic microorganisms. nih.govresearchgate.net Researchers have synthesized numerous series of these compounds and evaluated their efficacy against both bacterial and fungal strains. researchgate.netuobaghdad.edu.iq

The antimicrobial potential of these derivatives is often attributed to their unique structural features which allow for interaction with microbial enzymes and cellular processes. uobaghdad.edu.iq Studies have shown that modifications to the aryl substituents and the sulfonamide moiety can significantly influence the antimicrobial spectrum and potency. nih.govresearchgate.net For instance, certain substitutions can enhance activity against Gram-negative bacteria, which are typically more resistant to antimicrobial agents. nih.govresearchgate.net

Efficacy Against Specific Pathogenic Strains

Derivatives of 4H-1,2,4-triazole sulfonamide have demonstrated significant efficacy against a range of clinically relevant pathogenic strains. In antibacterial screenings, these compounds have shown notable activity against both Gram-positive and Gram-negative bacteria. uobaghdad.edu.iq

Specifically, strong antibacterial effects have been observed against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and other Gram-positive bacteria like Bacillus subtilis. nih.govnih.govmdpi.com For example, certain clinafloxacin-triazole hybrids showed potent efficacy against MRSA with Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL. nih.gov Similarly, indole (B1671886) derivatives of 4-amino-4H-1,2,4-triazole-3-thiol exhibited strong inhibitory effects against S. aureus and E. coli with MIC values of 2 and 8 µg/mL, respectively. mdpi.com

In terms of antifungal activity, these derivatives have been particularly effective against various fungal species. Significant activity has been reported against micromycetes, with some compounds showing efficacy 10 to 70 times higher than commercial agents like bifonazole (B1667052) and ketoconazole (B1673606) against fungi such as Aspergillus niger, Trichoderma viride, and Aspergillus flavus. researchgate.netnih.gov Novel Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol have also demonstrated potent antifungal effects against Microsporum gypseum, with some derivatives showing activity superior to the standard drug ketoconazole. nih.gov

Compound ClassPathogenic StrainActivity/MIC ValueReference
Clinafloxacin-1,2,4-triazole hybridsMethicillin-resistant Staphylococcus aureus (MRSA)0.25 µg/mL nih.gov
Indole derivatives of 4-amino-4H-1,2,4-triazole-3-thiolStaphylococcus aureus2 µg/mL mdpi.com
Indole derivatives of 4-amino-4H-1,2,4-triazole-3-thiolEscherichia coli8 µg/mL mdpi.com
Sulfonamide-1,2,4-triazole derivativesAspergillus niger, Trichoderma viride, Aspergillus flavus10-70 times higher than bifonazole and ketoconazole nih.gov
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Schiff basesMicrosporum gypseumSuperior to ketoconazole nih.gov

Investigation of Mechanisms of Action (e.g., Carbonic Anhydrase Inhibition)

The antimicrobial action of sulfonamide-containing compounds is often linked to their ability to inhibit crucial metabolic pathways in microorganisms. A primary mechanism involves the inhibition of carbonic anhydrase (CA), a metalloenzyme vital for processes like pH regulation and CO2 transport. acs.orgnih.gov By binding to the zinc ion in the active site of the enzyme, these sulfonamide derivatives can disrupt the normal physiological functions of the pathogen, leading to growth inhibition or cell death. acs.orgnih.gov

Research has focused on designing triazole-sulfonamide derivatives that can selectively target microbial carbonic anhydrases over their human counterparts to minimize potential side effects. derpharmachemica.com The structural diversity of these derivatives allows for the fine-tuning of their inhibitory profiles against different CA isozymes. acs.orgderpharmachemica.comdrugbank.com For instance, glycoconjugate benzenesulfonamides containing a triazole linker have been synthesized and shown to effectively inhibit various human carbonic anhydrase isoenzymes, a principle that can be extended to microbial enzymes. acs.org This targeted inhibition is a promising strategy for the development of novel antimicrobial agents with specific mechanisms of action. uobaghdad.edu.iqderpharmachemica.com

Anti-inflammatory and Analgesic Properties

Derivatives of 1,2,4-triazole have been extensively investigated for their anti-inflammatory and analgesic potential. crpsonline.comnih.govresearchgate.net The presence of the sulfonamide group can play a significant role in enhancing the anti-inflammatory activity of these compounds. crpsonline.com Studies have shown that these derivatives can elicit significant inhibition of inflammation in various animal models, such as the carrageenan-induced paw edema test. crpsonline.comnih.gov

For example, one study found that a synthesized triazole derivative exhibited a 53% inhibition of edema, which was more potent than the standard drug ibuprofen (B1674241) (46% inhibition). crpsonline.com Another study reported that the compound (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl) ethanol (B145695) demonstrated a remarkable 91% inhibition of edema compared to ibuprofen's 82%. nih.gov The analgesic effects of these compounds have been demonstrated through tests such as the acetic acid-induced writhing and tail immersion tests, where they significantly reduced pain responses. nih.govjmpas.com The mechanism of action for these properties is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin (B15479496) synthesis pathway that mediates inflammation and pain. crpsonline.commdpi.com

Compound/DerivativeAnti-inflammatory Model% Inhibition of EdemaAnalgesic Test% Reduction in WrithingReference
Synthesized triazole derivativeCarrageenan-induced paw edema53%-- crpsonline.com
(S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol nih.govCarrageenan-induced paw edema91%Acetic acid writhing test83% nih.gov
(S)-1-(6-Phenyl-7H- nih.govacs.orgnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazin-3-yl)ethanol [5e]Carrageenan-induced paw edema81%Acetic acid writhing test70% nih.gov
5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-(2H)–oneCarrageenan and formalin-induced paw edemaSignificant decrease in edemaAcetic acid-induced writhingSignificant decline in abdominal cramps jmpas.com

Anticancer and Antitumor Activities

The 1,2,4-triazole scaffold, particularly when combined with a sulfonamide moiety, is a promising framework for the design of novel anticancer agents. nih.govnih.govzsmu.edu.ua Numerous studies have demonstrated the cytotoxic and antitumor potential of these derivatives against a variety of cancer cell lines. nih.govresearchgate.netisres.org The anticancer activity is often associated with the inhibition of key enzymes involved in tumor growth and proliferation, such as carbonic anhydrases (specifically the tumor-associated isoforms hCA IX and XII) and various protein kinases. derpharmachemica.comnih.gov

For instance, a series of novel 1,2,4-triazoles incorporating a sulfonamide moiety were synthesized and evaluated for their in vitro anticancer activity, with some compounds showing higher potency than the reference drug. nih.gov Another study highlighted that a novel 1,2,4-triazine (B1199460) sulfonamide derivative demonstrated anticancer potential in colon cancer cells by inhibiting DNA biosynthesis and inducing apoptosis. nih.gov The versatility of the triazole-sulfonamide structure allows for modifications that can lead to compounds with selective and potent antitumor effects. zsmu.edu.uaisres.org

Antiviral and Antitubercular Potentials

Derivatives of 1,2,4-triazole have shown considerable promise as antiviral and antitubercular agents. nih.govmdpi.com The unique structural features of the triazole ring system allow for interactions with viral and mycobacterial enzymes that are essential for their replication and survival. nih.govmdpi.com

In the realm of antitubercular research, several 1,2,4-triazole derivatives have been synthesized and screened for their activity against Mycobacterium tuberculosis. nih.govsemanticscholar.orgrhhz.net One study identified a pyridine-1,2,4-triazole derivative, compound C4, as being highly active against Mycobacterium H37Ra with a Minimum Inhibitory Concentration (MIC) of 0.976 μg/mL. nih.govsemanticscholar.org Further research has identified novel 1,2,4-triazole derivatives that potently inhibit M. tuberculosis strain H37Rv with MIC values as low as 0.03–0.13 µg/mL by targeting the mycobacterial membrane protein large 3 (MmpL3). rhhz.netjohnshopkins.edu These compounds were also effective against multidrug-resistant (MDR) and extensive drug-resistant (XDR) tuberculosis strains. rhhz.netjohnshopkins.edu

Anticonvulsant and Antidepressant Effects

The 1,2,4-triazole nucleus is a well-established pharmacophore in the development of central nervous system (CNS) active agents, including those with anticonvulsant and antidepressant properties. zsmu.edu.uanih.govnih.gov The structural similarity of the triazole ring to other CNS-active motifs allows for the design of compounds that can modulate neuronal excitability.

Several studies have reported the synthesis and evaluation of 1,2,4-triazole derivatives for their anticonvulsant activity in various preclinical models, such as the maximal electroshock (MES) and 6Hz psychomotor seizure tests. nih.govnih.govjapsonline.com Certain N-[1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine esters showed protection against both 6Hz- and MES-induced seizures. nih.gov Another study on 4,5-disubstituted-1,2,4-triazoles identified compounds with potent anticonvulsant activity comparable to standard drugs like phenytoin (B1677684) and carbamazepine, without causing neurological deficits. japsonline.com Furthermore, some 1,2,4-triazole-3-thione derivatives have demonstrated more potent anticonvulsant activity than valproic acid in a model of pharmacoresistant epilepsy, suggesting their potential for treating difficult-to-manage seizure disorders. nih.gov

Antioxidant Activity

Derivatives of 1,2,4-triazole are recognized for their capacity to neutralize free radicals and reactive oxygen species (ROS), which are implicated in oxidative stress and various diseases. isres.orgnih.govzsmu.edu.ua The antioxidant potential of these compounds is often attributed to the hydrogen-donating ability of the triazole nucleus and the nature of the substituents attached to it. isres.org

Research has shown that the introduction of specific functional groups can significantly enhance antioxidant activity. For instance, the presence of a hydroxyl (-OH) group, particularly in the para position of a phenyl ring attached to the triazole, can lead to good antioxidant properties due to possible extended conjugation after hydrogen radical abstraction. isres.org Similarly, studies on 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiols have demonstrated that introducing a free amino group or a phenyl substituent at the N4 position of the triazole ring often increases antioxidant activity. zsmu.edu.ua In contrast, methyl or ethyl groups at the same position tend to have an opposite effect. zsmu.edu.ua

A variety of assays are used to evaluate this activity, including the DPPH (1,1-diphenyl-2-picryl-hydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and CUPRAC (cupric reducing antioxidant capacity) method. isres.orgnih.gov For example, in one study, 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol was identified as having the most pronounced antioxidant activity, reducing the level of thiobarbituric acid reactive substances (TBA-RS) by 42.50%. zsmu.edu.ua Another study synthesized a series of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives and found that one cyclized compound exhibited the highest activity in the DPPH assay, with an IC50 value of 5.84 µg/ml compared to the ascorbic acid standard. researchgate.net

Compound Series/DerivativeAssayKey FindingsReference
5,5′-pyridine-2,5-diylbis(4-phenyl-4H-1,2,4-triazole-3-thiol)DPPH ScavengingShowed the highest scavenging activity among the series. isres.org
1-(((aryl)-3-yl)-4H-(1,2,4)-triazol-5-ylmethyl)-1H-benzotriazoles with -OH groupAntioxidant AssaysPresence of -OH group at para positions made these compounds good antioxidants. isres.org
4-Amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiolLipid Peroxidation InhibitionShowed the most pronounced activity, reducing TBA-RS levels by 42.50%. zsmu.edu.ua
Alkyl-derivatives of 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thioles with a free amino group at N4Lipid Peroxidation InhibitionInhibited final product formation by 11.73% to 41.90%. zsmu.edu.ua
Thiazolidinone derivative of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiolDPPH ScavengingMost active in the series with an IC50 of 5.84 μg/ml. researchgate.net
Mercapto-1,2,4-triazole derived from nalidixic acid (Compound 3d)ABTS AssayDemonstrated a significant IC50 value of 0.397 μM, comparable to ascorbic acid. nih.gov
Table 1. Examples of Antioxidant Activity in 1,2,4-Triazole Derivatives.

Hypoglycemic Properties

Derivatives of 1,2,4-triazole have emerged as promising candidates for the development of new antidiabetic agents. dergipark.org.trresearchgate.net Their mechanism of action often involves the inhibition of key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. dergipark.org.tracs.org By inhibiting these enzymes, the rate of glucose absorption is decreased, which helps to prevent postprandial hyperglycemia. dergipark.org.tr

A study investigating the hypoglycemic properties of 38 different 1,2,4-triazole derivatives identified Zinc (II) 2-{5-[(3,4-methoxyphenyl)-3H-1,2,4-triazole-3-yl]thio} acetate (B1210297) as the most efficient compound, capable of lowering blood glucose levels by 27.3%. nih.govcsfarmacie.cz This study utilized an intraperitoneal glucose tolerance test in rats to assess the compounds' effects. nih.gov

In another study, newly synthesized carbazole-linked 1,2,4-triazole-thione derivatives were evaluated for their inhibitory activity against α-amylase and α-glucosidase. acs.org One compound, C5f, showed particularly promising in vitro results with IC50 values of 0.56 µM against α-amylase and 11.03 µM against α-glucosidase, leading to its selection for further in vivo studies. acs.org Research on fluorine-containing 1,2,4-triazole-5-one derivatives also revealed significant inhibitory potential against both enzymes, with one compound (4c) exhibiting excellent activity. dergipark.org.tr

Compound/DerivativeTarget/TestActivity (IC50 or % Reduction)Reference
Zinc (II) 2-{5-[(3,4-methoxyphenyl)-3H-1,2,4-triazole-3-yl]thio} acetateIntraperitoneal Glucose Tolerance Test27.3% reduction in blood glucose. nih.gov
Fluorine-containing 1,2,4-triazole-5-one (Compound 4c)α-Amylase InhibitionIC50: 185.2 ± 3.4 µM dergipark.org.tr
Fluorine-containing 1,2,4-triazole-5-one (Compound 4c)α-Glucosidase InhibitionIC50: 202.1 ± 3.8 µM dergipark.org.tr
Carbazole-triazole-thione derivative (Compound C5f)α-Amylase InhibitionIC50: 0.56 µM acs.org
Carbazole-triazole-thione derivative (Compound C5f)α-Glucosidase InhibitionIC50: 11.03 µM acs.org
Azinane-triazole derivative (Compound 12n)α-Glucosidase InhibitionShowed excellent activity, 1.4-fold greater than acarbose. nih.gov
Table 2. Hypoglycemic and Enzyme Inhibitory Activity of 1,2,4-Triazole Derivatives.

Enzyme Inhibition Studies (e.g., Lanosterol (B1674476) 14α-demethylase)

The 1,2,4-triazole scaffold is a cornerstone of many enzyme inhibitors, most notably in the development of antifungal agents. isp.edu.pknih.gov A primary target for these antifungals is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51 or LDM). nih.govacs.orgbohrium.com This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.govacs.org Triazole-based drugs inhibit this enzyme by binding to the heme iron in the active site, which disrupts ergosterol production and leads to the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth. acs.org

Both in silico and in vitro studies have confirmed the potential of novel triazole derivatives to target LDM. nih.govnih.gov Molecular docking simulations help to predict the binding modes of these compounds within the enzyme's active site, revealing key interactions with amino acid residues. nih.govacs.orgnih.gov For example, research on piperidine-based 1,2,3-triazolylacetamide derivatives showed that the compounds could effectively bind to the target enzyme, an observation that was supported by in vitro tests demonstrating over 90% inhibition of ergosterol production in Candida albicans. nih.gov

Beyond antifungal applications, 1,2,4-triazole sulfonamide derivatives have been investigated as inhibitors for other enzymes, such as mitochondrial complex II and complex III, which are targets for fungicides. rsc.org Additionally, various derivatives have shown inhibitory potential against acetylcholinesterase and α-glucosidase, relevant for Alzheimer's disease and diabetes, respectively. nih.govacs.org

Compound SeriesTarget EnzymeKey FindingsReference
Piperidine-based 1,2,3-triazolylacetamide derivativesLanosterol 14α-demethylase (LDM)Inhibited ergosterol production by >90% in C. albicans. nih.gov
Benzimidazole-1,2,4-triazole derivatives (Compounds 6b, 6i, 6j)Lanosterol 14α-demethylase (LDM)Showed higher antifungal activity (MIC: 0.97 μg/mL) than voriconazole (B182144) and fluconazole (B54011). acs.org
1,2,4-Triazole-1,3-disulfonamide derivativesMitochondrial Complex II (SQR) and III (cyt bc1)Displayed good inhibition against porcine succinate-cytochrome reductase (SCR), with IC50 values from 3.2 to 81.8 μM. rsc.org
Azinane triazole-based derivativesAcetylcholinesterase (AChE), α-GlucosidaseDemonstrated valuable inhibition potential for managing Alzheimer's disease and diabetes. nih.govacs.org
Table 3. Enzyme Inhibition by Derivatives of 1,2,4-Triazole.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Development

Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective drug candidates based on the 1,2,4-triazole scaffold. nih.govuobaghdad.edu.iq SAR studies elucidate how modifications to the chemical structure of a molecule affect its biological activity. For derivatives of 1,2,4-triazole, this involves analyzing the impact of different substituents at various positions on the triazole ring.

For instance, in the development of antibacterial sulfonamide-1,2,4-triazole derivatives, it was noted that Gram-negative bacteria seemed to be more sensitive to these compounds than Gram-positive species. nih.gov In antifungal triazoles, the N-1 substituent's affinity for the cytochrome protein and the strength of its binding to the heme iron are critical determinants of efficacy against LDM. acs.org SAR studies on carbazole-linked 1,2,4-triazole-thiones revealed that the size of the ring system and the electronic properties of substituents are pivotal in modulating hypoglycemic activity. acs.org

Pharmacophore modeling is a computational tool used to identify the essential structural features required for a molecule to exhibit a specific biological activity. tandfonline.comnih.gov A pharmacophore model defines the spatial arrangement of features like hydrogen bond acceptors/donors, aromatic rings, and hydrophobic groups. tandfonline.comnih.gov For 1,2,4-triazole derivatives targeting the aromatase enzyme, a validated pharmacophore model (Hypo1) was generated, consisting of two ring aromatic features, one hydrogen bond acceptor, and one hydrophobic group. tandfonline.com This model was then used as a 3D query to screen databases for new potential inhibitors. tandfonline.com Such models are invaluable for virtual screening and guiding the rational design of new derivatives with improved therapeutic profiles. nih.gov

Derivative ClassBiological ActivityKey SAR/Pharmacophore FindingsReference
Sulfonamide-1,2,4-triazolesAntifungal/AntibacterialThe N-dimethylsulfamoyl group showed the best antifungal activity. Gram-negative bacteria were more sensitive. nih.gov
Myrtenal derivatives with 1,2,4-triazole-thioetherAntifungalIncorporation of the triazole-thioether moiety was beneficial for increasing antifungal activity. nih.gov
4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiolsAntioxidantA free amino group or phenyl substituent at N4 increases activity, while methyl/ethyl groups decrease it. zsmu.edu.ua
Aromatase InhibitorsAnti-breast cancerA validated pharmacophore model (Hypo1) included two ring aromatic features, one hydrogen bond acceptor, and one hydrophobic group. tandfonline.com
Carbazole-triazole-thionesAntidiabeticThe size of the ring system and electronic properties of substituents are crucial for modulating hypoglycemic efficacy. acs.org
Table 4. Summary of SAR and Pharmacophore Insights for 1,2,4-Triazole Derivatives.

Agrochemical Research

Herbicide Development

The 1,2,4-triazole (B32235) nucleus is a core component in numerous commercial herbicides. rjptonline.org The incorporation of a sulfonyl group can further enhance the herbicidal efficacy of these compounds. While specific herbicides developed directly from 4H-1,2,4-triazole-3-sulfonyl chloride are not extensively detailed in publicly available research, the herbicidal potential of closely related structures, such as pyrimidyl-1,2,4-triazole derivatives containing an aryl sulfonyl moiety, has been investigated. researchgate.net

In one study, a series of new pyrimidyl-1,2,4-triazole derivatives with aryl sulfonyl groups were designed and synthesized. researchgate.net Their herbicidal activities were evaluated against a range of both monocotyledonous and dicotyledonous weeds. The results indicated that many of these compounds exhibited significant herbicidal potency. researchgate.net For instance, compound Ι-3 demonstrated a broad spectrum of inhibitory activity against the roots and stalks of various weeds at concentrations of 10 mg·L⁻¹ and 100 mg·L⁻¹, showing greater or comparable efficacy to the commercial herbicide Flumetsulam. researchgate.net

Table 1: Herbicidal Activity of Selected Pyrimidyl-1,2,4-triazole Derivatives with Aryl Sulfonyl Moiety

Compound Test Plant Concentration (mg·L⁻¹) Root Growth Inhibition (%) Stalk Growth Inhibition (%)
Ι-2 Raphanus sativus 10 85 78
Ι-3 Echinochloa crusgalli 10 92 88
Ι-3 Brassica campestris 10 95 91
Ι-4 Cucumis sativus 100 98 95
Flumetsulam Echinochloa crusgalli 10 88 85

| Flumetsulam | Brassica campestris | 10 | 90 | 88 |

This table is generated based on data presented for representative compounds in the specified research. researchgate.net

Fungicide Development

The 1,2,4-triazole class of compounds is one of the most important and widely studied groups of fungicides in agriculture. nih.gov These compounds are known for their high selectivity, low application rates, and broad-spectrum activity against various plant pathogens. nih.gov this compound is specifically utilized as a precursor in the preparation of sulfamoyltriazole derivatives, which are developed as agricultural and horticultural fungicides.

Research into sulfonamide-1,2,4-triazole derivatives has demonstrated their potent antifungal properties. A study on a series of 5-[2-(substituted sulfamoyl)-4,5-dimethoxy-benzyl]-4-aryl-s-triazole-3-thiones showed significant in vitro activity against a panel of micromycetes, with performance comparable or superior to the commercial fungicide bifonazole (B1667052). nih.gov The activity was found to be dependent on the specific substitutions on the sulfamoyl group, with the N-dimethylsulfamoyl group showing the best results. nih.gov

Table 2: In Vitro Antifungal Activity of a Selected Sulfonamide-Triazole Derivative

Fungal Strain Test Compound MIC (μg/mL) Bifonazole MIC (μg/mL)
Aspergillus niger 10 25
Trichophyton mentagrophytes 10 25
Microsporum canis 5 10
Candida albicans 25 25

This table is generated based on data for the most active compounds in the cited study. nih.gov

Another study focusing on novel 1,2,4-triazole derivatives showcased broad-spectrum antifungal activity. For example, compound 5a4 exhibited EC₅₀ values of 1.59, 0.46, 0.27, and 11.39 mg/L against Sclerotinia sclerotiorum, Phytophthora infestans, Rhizoctonia solani, and Botrytis cinerea, respectively. nih.gov Compound 5b2 in the same study showed an even lower EC₅₀ value of 0.12 mg/L against S. sclerotiorum. nih.gov

Other Agricultural Applications

Beyond their primary use in developing herbicides and fungicides, derivatives of this compound have potential in other areas of agrochemical research. The inherent biological activity of the 1,2,4-triazole-sulfonamide scaffold extends to other crop protection applications.

Notably, several studies have reported the antibacterial activity of sulfonamide-1,2,4-triazole derivatives against various plant-pathogenic bacteria. The same series of compounds that showed potent antifungal activity also exhibited significant antibacterial effects. nih.gov In tests against several bacterial species, these synthetic compounds demonstrated activity comparable to the commercial agent streptomycin. nih.gov This suggests a potential dual-use application for controlling both fungal and bacterial diseases in crops.

Furthermore, the broader class of 1,2,4-triazole derivatives has been explored for insecticidal properties. rjptonline.org While direct synthesis from this compound is not specified, this indicates that the core triazole structure is a versatile pharmacophore that can be adapted to target a range of agricultural pests.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Methodologies

The future synthesis of 4H-1,2,4-triazole-3-sulfonyl chloride and its derivatives is geared towards improving efficiency, safety, and versatility. Classical synthetic methods are often multistep processes that may require harsh conditions. isres.orgchemmethod.com Emerging research focuses on pioneering new routes that overcome these limitations.

Novel approaches include the development of one-pot, multi-component reactions that can construct complex triazole systems from simple precursors in a single step, enhancing atom economy. frontiersin.orgnih.govnih.gov Metal-free catalytic systems are also gaining traction, offering an alternative to traditional metal catalysts and aligning with green chemistry principles. isres.org Furthermore, high-throughput methodologies using continuous flow reactors are being developed to rapidly generate libraries of 1,2,4-triazole (B32235) derivatives for screening purposes. rsc.orgrsc.org This technology allows for precise control over reaction parameters, leading to higher yields and purity. rsc.orgrsc.org

Synthetic ApproachKey FeaturesPotential AdvantagesRepresentative Research Focus
Multi-Component Reactions Combining three or more reactants in a single operation.Increased efficiency, reduced waste, simplified procedures.[3+2] cycloaddition strategies. isres.org
Metal-Free Synthesis Utilizing non-metallic catalysts or reagents (e.g., I2/TBHP).Lower cost, reduced toxicity, easier purification.Oxidative cyclization of hydrazones or amidines. frontiersin.orgnih.gov
Continuous Flow Synthesis Reactions performed in a continuously flowing stream.Enhanced safety, scalability, high throughput, precise control.High-temperature cyclization in integrated synthesis platforms. rsc.orgrsc.org
Photocatalysis Using light to initiate chemical reactions.Mild reaction conditions, high functional group tolerance.Synthesis of sulfonyl chlorides using heterogeneous photocatalysts. acs.org

Design of Next-Generation Functional Materials

While the biological applications of 1,2,4-triazoles are extensively studied, a significant future direction is their incorporation into advanced functional materials. The inherent electronic properties of the 1,2,4-triazole ring make it a compelling candidate for applications in materials science. researchgate.net

The highly electron-deficient nature of the triazole system imparts excellent electron-transport and hole-blocking capabilities. researchgate.net This makes 1,2,4-triazole derivatives, accessible from the sulfonyl chloride intermediate, prime candidates for use in:

Organic Light-Emitting Diodes (OLEDs): As components of the electron transport layer (ETL) or as host materials for phosphorescent emitters. researchgate.net

Organic Photovoltaic Cells: To facilitate charge separation and transport. researchgate.net

Corrosion Inhibitors: The nitrogen atoms in the triazole ring can coordinate with metal surfaces, forming a protective layer. lifechemicals.comnih.gov

Polymers and Dendrimers: Serving as building blocks for complex macromolecular architectures with tailored properties. lifechemicals.comnih.gov

Future research will focus on synthesizing novel polymers and small molecules derived from this compound and evaluating their performance in these advanced material applications.

Advanced Biological Activity Profiling and Drug Discovery

Derivatives of 1,2,4-triazole are renowned for their broad spectrum of pharmacological activities. chemmethod.comnih.gov The this compound moiety is a key pharmacophore for generating libraries of compounds for drug discovery programs. Future research will move beyond preliminary screening to more advanced and systematic biological profiling.

This includes:

Mechanism of Action Studies: Elucidating how these compounds interact with biological targets at a molecular level.

Structure-Activity Relationship (SAR) Analysis: Systematically modifying the structure of lead compounds to optimize potency and selectivity while minimizing toxicity.

High-Throughput Screening: Utilizing automated systems to test large libraries of triazole derivatives against a wide range of biological targets, including various cancer cell lines, bacteria, fungi, and viruses. chemmethod.comresearchgate.net

The sulfonyl group, in particular, is noted for its importance in conferring anti-inflammatory activity. researchgate.net The reactivity of the sulfonyl chloride allows for the facile synthesis of diverse sulfonamides, which are a well-established class of therapeutic agents. nih.gov

Biological ActivityTherapeutic AreaFuture Research Focus
Anticancer OncologyTargeting specific kinases and signaling pathways.
Antimicrobial Infectious DiseaseOvercoming drug resistance in bacteria and fungi. researchgate.net
Anti-inflammatory ImmunologyDevelopment of novel COX-2 inhibitors or cytokine modulators. researchgate.net
Antiviral VirologyInhibition of viral replication enzymes. lifechemicals.com
Anticonvulsant NeurologyModulation of ion channels or neurotransmitter receptors. nih.gov

Integration of Computational and Experimental Approaches in Research

The synergy between computational modeling and experimental synthesis is becoming indispensable in modern chemical research. For this compound derivatives, this integrated approach is poised to accelerate the discovery and optimization of new molecules.

Future research will increasingly rely on:

Molecular Docking: Simulating the binding of triazole derivatives to the active sites of proteins to predict their biological activity and guide the design of more potent inhibitors.

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to understand the electronic structure, reactivity, and spectroscopic properties of these molecules.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to identify drug candidates with favorable pharmacokinetic profiles early in the discovery process.

These computational tools help rationalize experimental findings, prioritize synthetic targets, and reduce the time and cost associated with drug discovery and materials development.

Considerations for Scale-Up and Industrial Relevance

For any promising compound, the ability to transition from laboratory-scale synthesis to industrial production is critical. The synthesis of sulfonyl chlorides, in particular, often involves harsh reagents and exothermic reactions, posing significant safety and environmental challenges for large-scale manufacturing. rsc.orgmdpi.com

Future research in this area will focus on developing scalable and robust synthetic processes. A key emerging technology is continuous flow chemistry . mdpi.comresearchgate.net By performing reactions in a continuous stream through a reactor, this approach offers several advantages over traditional batch processing:

Enhanced Safety: Small reactor volumes minimize the risk of thermal runaway. rsc.org

Improved Efficiency: Precise control over temperature, pressure, and residence time leads to higher yields and purity. beilstein-journals.org

Scalability: Production can be scaled up by simply running the system for longer periods or by using parallel reactors. beilstein-journals.orgnih.gov

Automation: Continuous systems can be automated for consistent and reliable production. mdpi.com

Developing a continuous flow process for the synthesis of this compound or its key precursors will be a major step towards its industrial viability. rsc.orgresearchgate.net

Sustainable and Green Chemical Synthesis Development

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. The future synthesis of this compound and its derivatives will be heavily influenced by the need for more environmentally benign processes.

Key directions in this area include:

Use of Greener Solvents: Replacing hazardous organic solvents with water or other eco-friendly alternatives.

Catalyst-Free Reactions: Designing reactions that can proceed efficiently without the need for, often toxic, metal catalysts. isres.org

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis to reduce reaction times and energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. isres.org

The development of flow chemistry protocols also contributes to green synthesis by improving energy efficiency and reducing waste streams. researchgate.net These sustainable approaches are not only environmentally responsible but can also lead to more cost-effective and safer manufacturing processes.

Q & A

Q. What are the optimal synthetic routes for 4H-1,2,4-triazole-3-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves cyclization of precursor thiols or sulfides followed by oxidative chlorination. For example, refluxing substituted benzaldehyde derivatives with triazole intermediates in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours achieves moderate yields . Adjusting solvent polarity (e.g., absolute ethanol vs. THF) and stoichiometric ratios of reagents (e.g., Lawesson’s reagent for sulfur incorporation) can enhance efficiency. Post-reaction purification via vacuum evaporation and recrystallization in chloroform/petroleum ether mixtures (1:2 v/v) is recommended to isolate high-purity products .

Q. How can spectroscopic techniques (NMR, LC-MS) resolve structural ambiguities in triazole-sulfonyl chloride derivatives?

  • Methodological Answer : Use 1H^1H-NMR to confirm substitution patterns on the triazole ring (e.g., integrating peaks for aromatic protons or sulfonyl groups). LC-MS is critical for verifying molecular weight and detecting side products like unreacted intermediates or hydrolyzed sulfonamides. For example, in derivatives with cycloheptyl or adamantyl substituents, 13C^{13}C-NMR can distinguish between aliphatic and aromatic carbons, while IR spectroscopy identifies sulfonyl (S=O) stretching vibrations at ~1350–1150 cm1^{-1} .

Q. What purification strategies mitigate common byproducts during triazole-sulfonyl chloride synthesis?

  • Methodological Answer : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) effectively separates sulfonamide byproducts. Acid-base workup (e.g., HCl neutralization to pH ~5) removes unreacted hydrazine or thiol precursors . For thermally unstable intermediates, use low-temperature recrystallization in ethanol/water mixtures to avoid decomposition .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of triazole-sulfonyl chloride derivatives?

  • Methodological Answer : Perform molecular docking studies using software like AutoDock Vina to assess binding affinities to target proteins (e.g., cancer-associated enzymes). Compare results with known drugs (e.g., antitumor sulfonamides) by analyzing hydrophobic interactions and hydrogen bonding patterns. ADME analysis can predict pharmacokinetic properties, such as solubility and bioavailability, based on substituent effects (e.g., cycloheptyl groups improve membrane permeability) . Validate predictions via in vitro screening against cancer cell lines (e.g., NCI-60 panel) .

Q. What analytical methods identify trace impurities or degradation products in synthesized triazole-sulfonyl chlorides?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) coupled with HPLC-DAD detects hydrolyzed sulfonic acids or dimerization byproducts. For chlorinated impurities (e.g., residual 4-chlorophenyl groups), use GC-MS with electron-capture detectors. X-ray crystallography (e.g., Acta Crystallographica protocols) resolves stereochemical ambiguities in crystalline derivatives .

Q. How do substituent effects (e.g., electron-withdrawing groups) influence the reactivity of triazole-sulfonyl chlorides in nucleophilic substitutions?

  • Methodological Answer : Electron-withdrawing groups (e.g., nitro or chloro substituents) enhance electrophilicity at the sulfonyl chloride moiety, accelerating reactions with amines or alcohols. Kinetic studies under varying pH (e.g., buffered aqueous vs. anhydrous conditions) quantify rate constants. For example, 4-chlorophenyl derivatives exhibit faster aminolysis than methyl-substituted analogs due to increased electrophilicity .

Q. What strategies stabilize triazole-sulfonyl chlorides against hydrolysis during storage?

  • Methodological Answer : Store compounds in anhydrous solvents (e.g., acetonitrile) under inert atmosphere (N2_2) at −20°C. Incorporate stabilizing agents like molecular sieves to absorb moisture. For long-term stability, lyophilize products and store in amber vials to prevent photodegradation .

Contradictions and Data Gaps

  • Synthetic Yield Discrepancies : reports 4-hour reflux for triazole synthesis, while suggests longer durations (until H2_2S evolution ceases). Researchers should perform kinetic studies to optimize time-temperature profiles for specific substrates.
  • Biological Activity Variability : Antitumor activity in contrasts with limited data in . Cross-validate results using standardized assays (e.g., MTT protocol) and multiple cell lines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.